molecular formula C16H30O3 B1620370 Dodecyl acetoacetate CAS No. 52406-22-1

Dodecyl acetoacetate

Cat. No. B1620370
CAS RN: 52406-22-1
M. Wt: 270.41 g/mol
InChI Key: KCHWKBCUPLJWJA-UHFFFAOYSA-N
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Description

Dodecyl acetoacetate, also known as Lauryl acetoacetate, is a chemical compound with the molecular formula C16H30O3 . It is the dodecyl ester of acetoacetic acid .


Synthesis Analysis

The synthesis of Dodecyl acetoacetate or similar compounds often involves the use of acetoacetate esters in multicomponent reactions . The reaction occurs in the presence of an alkoxide base that abstracts the acidic proton of the β-keto esters, resulting in an enolate ion .


Molecular Structure Analysis

The molecular structure of Dodecyl acetoacetate consists of a long carbon chain (dodecyl group) attached to an acetoacetate group . The acetoacetate group contains a carbonyl group (C=O) and an ester group (C-O-C=O), which are key functional groups in its chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving Dodecyl acetoacetate or similar compounds often involve the formation of an enolate ion, which can act as a nucleophile in SN2 reactions . They can react with alkyl halides, acyl (acid) chlorides, and more .

Scientific Research Applications

Pour Point Depressants in Polymer Science

  • Synthesis and Characterization of Hydrophobically Modified Polybetaines : Dodecyl acetoacetate is used in the synthesis of novel hydrophobic monomers, which are incorporated into betaine-type polyampholytes. These polymers exhibit hydrophobic “tails” and hydrophilic “heads,” making them suitable as pour point depressants (fluidity improvers) in various applications (Didukh et al., 2004).

Environmental and Biodegradation Studies

  • Trihalomethane Precursors in Biodegradation : In environmental studies, dodecyl acetoacetate derivatives like acetoacetic acid have been identified as potential precursors for trihalomethanes during the biodegradation of organic materials by sewage bacteria (Itoh et al., 1985).

Agricultural and Pest Control Applications

  • Pest Control in Agriculture : Research on the addition of dodecyl acetate, a derivative of dodecyl acetoacetate, to insecticides demonstrates its potential to enhance the control of pests like the western flower thrips in agricultural settings (Cook et al., 2002).

Medical and Biomedical Research

  • Acellularization of Embryoid Bodies : Dodecyl derivatives are explored in the field of regenerative medicine, such as in the efficacy of solvent extraction methods for acellularization of embryoid bodies. This research aids in understanding tissue morphogenesis and stem cell differentiation (Nair et al., 2008).

Chemical Synthesis and Catalysis

  • Chemoselective Catalysis : Dodecyl sulfate derivatives, closely related to dodecyl acetoacetate, are used as catalysts in chemical reactions like the thioacetalization of carbonyl compounds. This demonstrates the chemical versatility and applicability of dodecyl derivatives in synthetic chemistry (Weng et al., 2010).

Future Directions

Research into compounds like Dodecyl acetoacetate is ongoing, with a focus on environmentally friendly production methods and the synthesis of new organic moieties . The unique dual microstructure of these materials can potentially render them highly resilient in applications requiring densely crosslinked polymer architectures with enhanced toughness .

properties

IUPAC Name

dodecyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)14-15(2)17/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHWKBCUPLJWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966831
Record name Dodecyl 3-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl acetoacetate

CAS RN

52406-22-1
Record name Dodecyl 3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52406-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl acetoacetate
Source ChemIDplus
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Record name Dodecyl 3-oxobutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURYL ACETOACETATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Introduced into a reactor equipped with a stirrer mechanism, a Vigreux column with a column head and a reflux condenser are 464 g (4 moles) of methyl acetoacetate and 186 g of dodecyl alcohol. The temperature of the reaction medium is progressively raised to 165° C. and the methanol having formed is distilled until the reaction is terminated, that is to say, for about 8 hours. The methyl acetoacetate excess is eliminated under a reduced pressure of 8 mm Hg and the crude dodecyl acetoacetate is recovered, and this will be used as such for the preparation of the corresponding dihydropyridine derivative (Example 3).
Quantity
464 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Pajuste, A Plotniece, K Kore, L Intenberga… - Open …, 2011 - degruyter.com
… the synthesis of starting 2-benzylidene dodecyl acetoacetate (3) (E/… condensation of dodecyl acetoacetate and benzaldehyde (1) … In this method dodecyl acetoacetate was replaced by β-…
M Rucins, M Kaukulis, A Plotniece, K Pajuste, N Pikun… - Molbank, 2022 - mdpi.com
… 1,4-dihydropyridine derivative with dodecyl ester groups at positions 3 and 5 of the 1,4-DHP ring was performed starting from Hantzsch type cyclization of dodecyl acetoacetate, 2-…
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
R de Souza Pereira, F Pavão, G Oliva - Molecular and cellular …, 1998 - Springer
… ethyl, octyl and dodecyl acetoacetate. These substrates were … for the interaction of the dodecyl acetoacetate with the active … (for example octyl and dodecyl acetoacetate and others) is …
R Ozolins, M Plotniece, K Pajuste, R Putralis, N Pikun… - Molbank, 2022 - mdpi.com
… , a parent didodecyl 2,6-dimethyl-4-(naphthalen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate 1 was synthesized in a three-component Hantzsch-type reaction of dodecyl acetoacetate, …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
LI Koval, VI Dzyuba, VV Bon, OL Ilnitska, VI Pekhnyo - Polyhedron, 2009 - Elsevier
… Complex 2 was prepared by method 1 using dodecyl acetoacetate (30 mmol, 8.11 g), and … Complex 2 was also prepared by method 2 using dodecyl acetoacetate (6 mmol, 1.62 g), and …
RS Pereira - Recent patents on anti-cancer drug discovery, 2009 - ingentaconnect.com
… analogue of SB-73 with dodecyl acetoacetate has shown be very promising. SB-73 contains Omega 6 which is a selective COX-2 inhibitor. Dodecyl acetoacetate can react in the same …
A Krapivina, D Lacis, M Rucins, M Plotniece, K Pajuste… - Materials, 2023 - mdpi.com
… Firstly, a parent N-benzyl 1,4-dihydropyridine 2 was synthesised by the condensation of benzaldehyde, with two equivalents of dodecyl acetoacetate using phenylmethanamine …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
R de Souza Pereira, J Latties - Topics in Anti-Cancer Research …, 2012 - books.google.com
… analogue of SB-73 with dodecyl acetoacetate has shown be very promising. SB-73 contains Omega 6 which is a selective COX-2 inhibitor. Dodecyl acetoacetate can react in the same …
Number of citations: 2 books.google.com
F Freireich - 1939 - search.proquest.com
… sodio-acetoacetate to give trimethyl dodecyl acetoacetate, which is hydrolysed by three per cent methyl alcoholic potassium hydroxide to the required ketone z CH-Ç = CH-CH-CH-C = …
RA HATFIELD - 1973 - search.proquest.com
… dodecyl acetoacetate, cobalt acetyl acetonate, cobaltous acetate, cobaltous naphthoate, cobalt acetyl acetonate, cobaltous oleate, cobaltous stearate, cobaltous dodecyl acetoacetate, …

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